3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with allyl bromide in the presence of a base to yield the desired thiazolidinone compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as β-cyclodextrin-SO3H to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives often involve green chemistry approaches to minimize environmental impact. These methods may include the use of water as a solvent, recyclable catalysts, and microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent like dichloromethane or acetonitrile, base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential as an anticancer agent by inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Furan-2-ylmethyl-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(5-(3,4-di-chlorophenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 3-Furan-2-ylmethyl-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one
Uniqueness
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the allyl group and furan ring enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H9NO2S2 |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-2-5-12-10(13)9(16-11(12)15)7-8-4-3-6-14-8/h2-4,6-7H,1,5H2/b9-7- |
InChI Key |
UERHNMHZSFJNNA-CLFYSBASSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.